molecular formula C8H6N2O2 B15247752 4-((Aminooxy)carbonyl)benzonitrile

4-((Aminooxy)carbonyl)benzonitrile

Cat. No.: B15247752
M. Wt: 162.15 g/mol
InChI Key: JTUYOMJOPCTTLK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Aminooxy)carbonyl)benzonitrile typically involves the reaction of 4-cyanobenzoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Cyanobenzoic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-((Aminooxy)carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-((Aminooxy)carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Aminooxy)carbonyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the aminooxy group.

    4-Aminobenzonitrile: Similar structure but with an amino group instead of an aminooxy group.

    4-Hydroxybenzonitrile: Contains a hydroxyl group instead of an aminooxy group.

Uniqueness: 4-((Aminooxy)carbonyl)benzonitrile is unique due to the presence of the aminooxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

amino 4-cyanobenzoate

InChI

InChI=1S/C8H6N2O2/c9-5-6-1-3-7(4-2-6)8(11)12-10/h1-4H,10H2

InChI Key

JTUYOMJOPCTTLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)ON

Origin of Product

United States

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